![molecular formula C48H30N4 B13867377 3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline](/img/structure/B13867377.png)
3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-bis(4-carbazol-9-ylphenyl)-1,10-phenanthroline is a complex organic compound that features a phenanthroline core substituted with carbazole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-bis(4-carbazol-9-ylphenyl)-1,10-phenanthroline typically involves multi-step organic reactions. A common approach might include:
Formation of the phenanthroline core: This can be achieved through cyclization reactions involving suitable precursors.
Substitution with carbazole groups: The phenanthroline core can be functionalized with carbazole groups through palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3,8-bis(4-carbazol-9-ylphenyl)-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The phenanthroline and carbazole groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Palladium catalysts and suitable ligands are often employed in cross-coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups, altering the compound’s properties.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 3,8-bis(4-carbazol-9-ylphenyl)-1,10-phenanthroline depends on its specific application:
In catalysis: Acts as a ligand, coordinating with metal centers to facilitate catalytic reactions.
In bioimaging: Functions as a fluorescent probe, binding to specific biomolecules and emitting light upon excitation.
In electronics: Participates in charge transport and light-emitting processes in OLEDs.
Comparación Con Compuestos Similares
Similar Compounds
1,10-phenanthroline: A simpler analog without carbazole substitution, commonly used as a ligand in coordination chemistry.
Carbazole derivatives: Compounds with carbazole groups, used in organic electronics and materials science.
Uniqueness
3,8-bis(4-carbazol-9-ylphenyl)-1,10-phenanthroline is unique due to its combination of phenanthroline and carbazole moieties, which confer distinct electronic and photophysical properties, making it suitable for advanced applications in materials science and organic electronics.
Propiedades
Fórmula molecular |
C48H30N4 |
|---|---|
Peso molecular |
662.8 g/mol |
Nombre IUPAC |
3,8-bis(4-carbazol-9-ylphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C48H30N4/c1-5-13-43-39(9-1)40-10-2-6-14-44(40)51(43)37-23-19-31(20-24-37)35-27-33-17-18-34-28-36(30-50-48(34)47(33)49-29-35)32-21-25-38(26-22-32)52-45-15-7-3-11-41(45)42-12-4-8-16-46(42)52/h1-30H |
Clave InChI |
DJUWBDQZDWJWMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CN=C6C(=C5)C=CC7=CC(=CN=C76)C8=CC=C(C=C8)N9C1=CC=CC=C1C1=CC=CC=C19 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


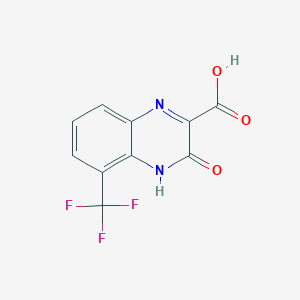
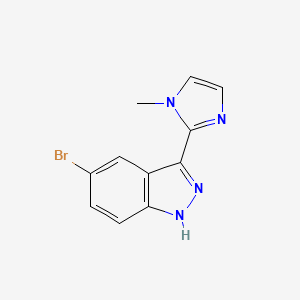

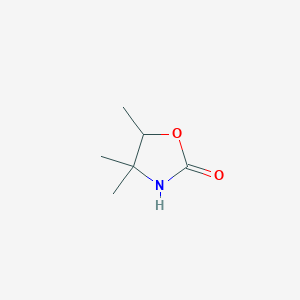
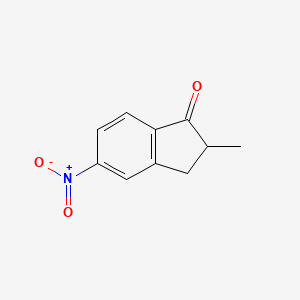
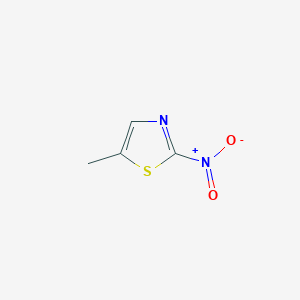
![4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine](/img/structure/B13867326.png)

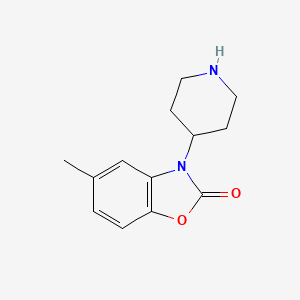
![N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide](/img/structure/B13867335.png)

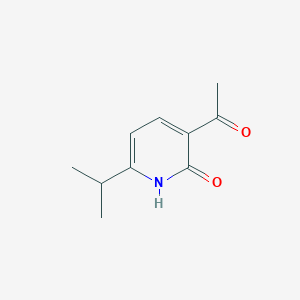

![4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol](/img/structure/B13867370.png)
